1-Methyl L-Aspartate
Description
Defining 1-Methyl L-Aspartate: Structure and Nomenclature within N-Methylated Amino Acids
This compound is structurally an L-aspartic acid molecule in which the carboxyl group at the alpha-carbon (position 1) has been esterified with a methyl group. This modification classifies it as an amino acid ester. Its chemical formula is C5H9NO4. chemicalbook.comfishersci.ca
It is important to distinguish this compound from N-methylated amino acids. N-methylation refers to the addition of a methyl group to the nitrogen atom of the amino group. nih.govresearchgate.net This modification can significantly alter the properties of amino acids and the peptides they form, often increasing their resistance to enzymatic degradation and improving their pharmacokinetic profiles. nih.govmerckmillipore.com While this compound itself is not an N-methylated amino acid, it belongs to the broader class of modified amino acids used in biochemical research.
Below is a table detailing the nomenclature and chemical identifiers for this compound.
| Identifier Type | Value |
| Chemical Name | This compound |
| Synonyms | L-Aspartic Acid 1-Methyl Ester, H-Asp-OMe, Aspartic acid α-Methyl Ester chemicalbook.comtcichemicals.comchemicalbook.com |
| CAS Number | 17812-32-7 chemicalbook.comfishersci.ca |
| Molecular Formula | C5H9NO4 chemicalbook.comfishersci.ca |
| Molecular Weight | 147.13 g/mol chemicalbook.com |
The Contextual Importance of Aspartate and Its N-Methyl Derivatives in Biological Systems
To understand the significance of this compound in research, one must first appreciate the central role of its parent molecule, L-aspartate, and its N-methylated derivatives in biology. L-aspartate is a non-essential amino acid in humans, meaning it can be synthesized by the body. nih.govhmdb.ca It plays a multitude of critical roles.
Key Biological Roles of L-Aspartate:
Protein Synthesis: As one of the 20 proteinogenic amino acids, it is a fundamental building block of proteins. nih.gov
Metabolism: It is a key intermediate in the urea (B33335) cycle and the malate-aspartate shuttle, which is crucial for transferring reducing equivalents into the mitochondria for energy production. nih.govhmdb.canih.gov
Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, although its role is considered secondary to glutamate (B1630785). hmdb.camdpi.com
Biosynthetic Precursor: It serves as a precursor for the synthesis of other amino acids (like asparagine, methionine, and lysine) and nucleotides. nih.govmdpi.com
The N-methylation of aspartate derivatives leads to compounds of profound neurobiological importance, most notably N-methyl-D-aspartate (NMDA). NMDA is a selective and potent agonist for the NMDA receptor, a specific type of ionotropic glutamate receptor. elsevierpure.comnih.gov The NMDA receptor is fundamentally involved in synaptic plasticity, a cellular mechanism underlying learning and memory. dovepress.com Endogenous NMDA is synthesized from D-aspartate, which itself is formed from L-aspartate via the enzyme aspartate racemase. elsevierpure.comnih.gov The study of these N-methyl derivatives is a cornerstone of neuroscience, driving research into neurological development, function, and disease.
The following table summarizes the functions of L-Aspartate and its key N-methyl derivative.
| Compound | Classification | Key Biological Functions |
| L-Aspartate | Proteinogenic Amino Acid | Protein synthesis, energy metabolism (malate-aspartate shuttle), neurotransmission, precursor for nucleotides and other amino acids. nih.govhmdb.camdpi.comnih.gov |
| N-Methyl-D-Aspartate (NMDA) | N-Methylated Amino Acid Derivative | Potent agonist for the NMDA receptor, crucial for synaptic plasticity, learning, and memory. elsevierpure.comnih.govdovepress.com |
Overview of Academic Research Trajectories for this compound
Academic research involving this compound focuses primarily on its application in synthetic organic chemistry, particularly in the field of peptide synthesis. tcichemicals.com In the laboratory-based construction of peptides, it is often necessary to selectively protect certain functional groups on the amino acid building blocks to ensure that the peptide bond forms only at the desired locations.
This compound serves as a C-protected amino acid derivative. tcichemicals.com The methyl ester group on the alpha-carboxyl function effectively "blocks" it, preventing it from reacting while the unprotected amino group is coupled to the carboxyl group of another amino acid in the growing peptide chain. This strategic use of protecting groups is a fundamental principle of modern peptide chemistry.
Beyond its role in synthesis, derivatives of L-aspartic acid are used as tools to study biological processes. For example, researchers might use esterified forms of amino acids to investigate the mechanisms and specificity of amino acid transporters or enzymes involved in aspartate metabolism. While specific high-impact studies focusing solely on this compound are not abundant, its utility as a reagent and building block is implicit in the broader field of peptide chemistry and the synthesis of complex biomolecules. Recent strategies have even explored the ribosomal incorporation of N-methylated amino acids into proteins to create novel properties, a field where derivatives and synthetic precursors play a vital role. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWHMHVOQPGLS-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733886 | |
| Record name | (3S)-3-Amino-4-methoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251456-48-1 | |
| Record name | (3S)-3-Amino-4-methoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Distribution of 1 Methyl L Aspartate
Identification and Isolation of 1-Methyl L-Aspartate in Marine Organisms
Marine organisms have proven to be a rich source of diverse bioactive compounds, including various peptides and amino acid derivatives. nih.govmdpi.com The exploration of these organisms has led to the identification of NMLA, a compound previously not widely recognized in animal tissues.
Presence in Marine Algae
N-Methyl-L-aspartate has been found to occur naturally in certain species of marine algae. nih.govresearchgate.net The process of identifying and extracting bioactive compounds from marine algae is a meticulous one, often involving solvent extraction methods tailored to the polarity of the target molecules. hilarispublisher.commdpi.com While the broader class of mycosporine-like amino acids (MAAs) has been a primary focus of such studies in red macroalgae, the presence of N-methylated amino acids like NMLA highlights the chemical diversity within these organisms. mdpi.com The specific species of marine algae containing NMLA and the concentrations at which it is found are areas of ongoing research.
Detection in Mollusk Bivalves
A significant finding in the study of NMLA is its identification in the tissues of mollusk bivalves. nih.gov This discovery marked the first report of NMLA's presence in animal tissues. nih.gov Researchers have successfully identified NMLA in bivalves such as Corbicula sandai and Tapes japonica. nih.gov The identification process involved sophisticated analytical techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography, to confirm the presence and structure of the compound. nih.gov
The detection of NMLA in these organisms has been facilitated by the development of advanced analytical methods, such as those using chiral reagents for the separation of N-methyl-DL-aspartic acid (NMA) enantiomers. plos.org These techniques are crucial for distinguishing between NMLA and its D-isomer, NMDA, allowing for a more accurate understanding of their respective distributions.
Comparative Biological Distribution of N-Methylated Aspartates Across Diverse Organisms
The distribution of N-methylated aspartates, including both NMLA and NMDA, varies significantly across different organisms and even within the tissues of a single organism. While NMDA is widely distributed and has been identified in the nervous and endocrine tissues of a broad range of animal phyla, from mollusks to mammals, the known distribution of NMLA is more limited. nih.govnih.gov
In bivalves, for instance, studies have shown that NMDA is more widely distributed than NMLA. nih.gov Interestingly, a correlation has been observed between the presence of these enantiomers and the levels of D-aspartate. Bivalves containing NMLA have been found to have lower concentrations of D-aspartate and lower D/(D+L) ratios of aspartate compared to those containing NMDA. nih.gov
The presence of both NMDA and N-methyl-D-glutamate (NMDG) has also been confirmed in the mantle of the mollusk Scapharca broughtonii. nih.govresearchgate.net The differential distribution of these N-methylated amino acids suggests distinct physiological roles and metabolic pathways within these organisms.
Further research into the distribution of NMLA and other N-methylated aspartates in a wider variety of organisms is needed to fully understand their biological significance and the factors that govern their presence and concentration.
Data Tables
Table 1: Documented Occurrence of this compound (NMLA)
| Organism Type | Specific Organism(s) | Tissue/Part | Reference(s) |
| Marine Algae | Certain species (unspecified) | - | nih.gov, researchgate.net |
| Mollusk Bivalves | Corbicula sandai, Tapes japonica | Tissues | nih.gov |
Biosynthesis and Metabolic Integration of 1 Methyl L Aspartate
L-Aspartate as the Primary Precursor for N-Methylation Pathways
L-aspartate is a non-essential amino acid in humans, most commonly synthesized via the transamination of the Krebs cycle intermediate, oxaloacetate. This positions L-aspartate at a crucial metabolic crossroads. It is the parent compound for an entire family of amino acids and serves as a key building block for nucleotides and cofactors. mdpi.com The commitment of L-aspartate to an N-methylation pathway signifies a diversion from these other essential functions.
The biosynthesis of methylated aspartate derivatives begins with L-aspartate. While the direct methylation of L-aspartate to 1-Methyl L-Aspartate is a putative pathway, the more extensively studied route involves its conversion to N-Methyl-D-Aspartate (NMDA). In this latter pathway, L-aspartate is first converted to D-aspartate by the enzyme aspartate racemase. mdpi.comnih.gov This D-aspartate then serves as the immediate precursor for methylation. mdpi.comnih.govnih.gov Therefore, L-aspartate is the ultimate source for the carbon skeleton and amino group for both L- and D-isomers of N-methylated aspartate.
Enzymatic Mechanisms Underlying N-Methylation of Aspartate
The transfer of a methyl group to a substrate is a common biochemical reaction catalyzed by a large class of enzymes known as methyltransferases. The specific mechanisms for methylating aspartate isomers involve this class of enzymes, with S-Adenosyl-L-Methionine (SAM) acting as the universal methyl donor.
S-Adenosyl-L-Methionine (SAM) is a universal biological cofactor essential for transferring methyl groups to various biomolecules, including amino acids, nucleic acids, and proteins. nih.govyoutube.comyoutube.com Enzymes that utilize SAM are known as SAM-dependent methyltransferases. nih.govebi.ac.uk These enzymes catalyze the nucleophilic attack of a substrate, in this case, the nitrogen atom of an aspartate molecule, on the methyl group of SAM. nih.gov This reaction transfers the methyl group to the substrate and releases S-Adenosyl-L-homocysteine (SAH) as a byproduct.
In the context of aspartate methylation, research has confirmed that the synthesis of N-Methyl-D-Aspartate (NMDA) from D-aspartate is catalyzed by a SAM-dependent methyltransferase. nih.gov While a specific "L-aspartate N-methyltransferase" is not as extensively characterized, the formation of this compound would logically proceed through an analogous mechanism, involving a specific methyltransferase that recognizes the L-isomer of aspartate as its substrate and utilizes SAM as the methyl donor.
The biosynthetic pathways for this compound and N-Methyl-D-Aspartate (NMDA) diverge in their initial steps, highlighting the importance of stereospecificity in enzymatic reactions.
The pathway to N-Methyl-D-Aspartate (NMDA) is a two-step process starting from L-aspartate:
Racemization: L-aspartate is converted to D-aspartate by the enzyme aspartate racemase. mdpi.comnih.gov This step is crucial as the subsequent enzyme is specific for the D-isomer.
N-Methylation: D-aspartate is then methylated by a specific SAM-dependent methyltransferase (D-aspartate N-methyltransferase) to yield NMDA. nih.gov
Conversely, the biosynthesis of This compound is hypothesized to be a more direct, single-step pathway:
N-Methylation: L-aspartate is directly methylated by a putative SAM-dependent "L-aspartate N-methyltransferase" to form this compound. This pathway bypasses the need for racemization.
The key distinction lies in the initial substrate for methylation. The NMDA pathway requires an additional enzymatic step to create the correct stereoisomer, whereas the this compound pathway would proceed directly from the common cellular pool of L-aspartate.
| Feature | This compound Biosynthesis (Putative) | N-Methyl-D-Aspartate (NMDA) Biosynthesis |
|---|---|---|
| Starting Precursor | L-Aspartate | L-Aspartate |
| Intermediate Step | None | Conversion to D-Aspartate via Aspartate Racemase |
| Methylation Substrate | L-Aspartate | D-Aspartate |
| Enzyme Class | SAM-Dependent Methyltransferase | SAM-Dependent Methyltransferase |
| Methyl Donor | S-Adenosyl-L-Methionine (SAM) | S-Adenosyl-L-Methionine (SAM) |
Interconnectedness with Core Aspartate Metabolic Pathways
The synthesis of this compound is metabolically significant as it draws from the central pool of L-aspartate, placing it in direct competition with other fundamental biosynthetic pathways.
In plants and bacteria, L-aspartate is the foundational precursor for the "aspartate family" of amino acids, which includes the essential amino acids lysine, threonine, methionine, and isoleucine. youtube.com The pathway begins with the phosphorylation of L-aspartate by aspartate kinase, the committed step that channels aspartate into this multi-branched synthetic route. youtube.com The formation of this compound represents a metabolic branch that diverts L-aspartate before this phosphorylation step. Therefore, the activity of the putative L-aspartate N-methyltransferase can directly influence the availability of the precursor for the synthesis of these four essential amino acids. High flux towards this compound synthesis would necessarily limit the carbon and nitrogen available for lysine, threonine, methionine, and isoleucine production.
L-aspartate is indispensable for the synthesis of nucleotides, the building blocks of DNA and RNA. mdpi.com
Pyrimidine (B1678525) Biosynthesis: The entire aspartate molecule is incorporated into the pyrimidine ring during the de novo synthesis of molecules like uracil (B121893) and cytosine.
Purine (B94841) Biosynthesis: Aspartate donates a nitrogen atom during the assembly of the purine ring for adenine (B156593) and guanine (B1146940) synthesis. mdpi.com
Furthermore, L-aspartate is a precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD), an essential cofactor in redox reactions. The diversion of L-aspartate towards N-methylation to produce this compound reduces the substrate pool available for these critical processes. Consequently, the regulation of aspartate N-methylation is likely interconnected with the cellular demand for DNA replication, RNA synthesis, and energy metabolism.
| Metabolic Pathway | Role of L-Aspartate | Potential Impact of N-Methylation |
|---|---|---|
| Aspartate Family Amino Acid Synthesis | Primary Precursor | Reduces substrate availability for Lysine, Threonine, Methionine, Isoleucine |
| Pyrimidine Synthesis | Incorporated into the pyrimidine ring | Limits the pool for de novo synthesis of U, C, T nucleotides |
| Purine Synthesis | Donates a nitrogen atom to the purine ring | Competes for substrate needed for A, G nucleotide synthesis |
| NAD Synthesis | Precursor | Reduces availability for synthesis of the essential cofactor NAD |
Integration with Central Carbon Metabolism (e.g., Tricarboxylic Acid (TCA) Cycle, Glycolysis, Gluconeogenesis)
L-Aspartate is intricately linked with the central carbon metabolic pathways, serving as a key node between amino acid metabolism and carbohydrate metabolism. nih.govnih.gov Its primary connection point is the Tricarboxylic Acid (TCA) cycle intermediate, oxaloacetate. nih.govresearchgate.net
Through a reversible transamination reaction catalyzed by aspartate aminotransferase (AAT), L-Aspartate can be readily converted to oxaloacetate. nih.govsmpdb.canih.gov This reaction allows the carbon skeleton of aspartate to enter the TCA cycle, contributing to cellular energy production. nih.govresearchgate.net Conversely, oxaloacetate from the TCA cycle can be used to synthesize L-Aspartate, making it a non-essential amino acid in humans. hmdb.ca This bidirectional conversion is crucial for maintaining the pool of TCA cycle intermediates, a process known as anaplerosis. researchgate.net L-Aspartate can serve as an alternative anaplerotic source to replenish the TCA cycle when other pathways are interrupted. researchgate.net
The connection to gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, is also mediated by oxaloacetate. hmdb.canih.gov L-Aspartate transported from the mitochondria into the cytosol can be converted to oxaloacetate, which is a direct precursor for phosphoenolpyruvate (B93156), a key molecule in the gluconeogenic pathway. nih.govuomisan.edu.iqwikipedia.orgresearchgate.net Therefore, during periods of fasting or when proteins are the primary energy source, the carbon atoms from aspartate can be utilized for glucose synthesis. libretexts.orgreactome.orgresearchgate.net
While not directly participating in glycolysis, L-Aspartate's metabolism is coupled with it. nih.gov The malate-aspartate shuttle, which involves L-Aspartate, is essential for re-oxidizing the NADH produced during glycolysis, allowing the pathway to continue under aerobic conditions. researchgate.netwikipedia.orgnih.gov
Table 1: Integration of L-Aspartate with Central Carbon Metabolism
| Metabolic Pathway | Role of L-Aspartate | Key Intermediate | Primary Enzyme(s) | Metabolic Outcome |
|---|---|---|---|---|
| TCA Cycle | Anaplerotic source; can be synthesized from or converted into a cycle intermediate. researchgate.net | Oxaloacetate | Aspartate Aminotransferase (AAT) | Replenishment of TCA cycle intermediates; contribution to energy production. researchgate.net |
| Gluconeogenesis | Serves as a precursor for glucose synthesis. smpdb.cahmdb.ca | Oxaloacetate | Aspartate Aminotransferase (AAT), Phosphoenolpyruvate Carboxykinase (PEPCK) | Synthesis of glucose from amino acid carbon skeletons. uomisan.edu.iqwikipedia.orgresearchgate.net |
| Glycolysis | Indirectly supports the pathway by enabling the re-oxidation of cytosolic NADH via the malate-aspartate shuttle. researchgate.netnih.gov | Malate (B86768), Oxaloacetate | Malate Dehydrogenase, Aspartate Aminotransferase (AAT) | Sustains aerobic glycolysis by maintaining the cytosolic NAD+/NADH balance. wikipedia.org |
Involvement in Nitrogen Metabolism and Transamination Cycles (e.g., Malate-Aspartate Shuttle, Urea (B33335) Cycle, Glutamate-Glutamine Cycle)
L-Aspartate is a central molecule in nitrogen metabolism, facilitating the transport of nitrogen and reducing equivalents between cellular compartments and participating in detoxification pathways. nih.govnih.gov
Malate-Aspartate Shuttle: This shuttle is a critical system for translocating the reducing equivalents of NADH produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation. wikipedia.orgnih.govyoutube.com The inner mitochondrial membrane is impermeable to NADH. nih.govyoutube.com In the shuttle, cytosolic oxaloacetate is reduced to malate, oxidizing NADH to NAD+. Malate is then transported into the mitochondria and re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.org To complete the cycle, the oxaloacetate is transaminated by glutamate (B1630785) to form L-Aspartate, which can then be transported back to the cytosol in exchange for glutamate. researchgate.netyoutube.com L-Aspartate is a crucial carrier molecule in this process, enabling the continuous generation of ATP from cytosolic NADH. hmdb.canih.gov
Urea Cycle: The urea cycle is the primary pathway for disposing of excess nitrogen in the form of urea. uomisan.edu.iqpharmacy180.com L-Aspartate plays a direct and essential role by donating the second nitrogen atom required for the synthesis of each urea molecule. uomisan.edu.iqwikipedia.orgpharmacy180.com In the cycle, L-Aspartate combines with citrulline in an ATP-dependent reaction to form argininosuccinate (B1211890). wikipedia.orgpharmacy180.com Subsequently, argininosuccinate is cleaved to release arginine (the immediate precursor to urea) and fumarate (B1241708). wikipedia.org The fumarate produced links the urea cycle to the TCA cycle, as it can be converted to malate and then oxaloacetate. uomisan.edu.iqwikipedia.org
Glutamate-Glutamine Cycle: In the central nervous system, L-Aspartate is involved in the glutamate-glutamine cycle, which is essential for neurotransmission and ammonia (B1221849) detoxification. researchgate.netwikipedia.org L-Aspartate released from neurons can be taken up by astrocytes and connect with this cycle. researchgate.netresearchgate.net Within astrocytes, L-Aspartate can be used in a transamination reaction with α-ketoglutarate to form glutamate and oxaloacetate. nih.govmdpi.com The glutamate can then be converted to glutamine and transported back to neurons to serve as a precursor for the neurotransmitters glutamate and GABA. wikipedia.orgresearchgate.netmdpi.com
Table 2: Role of L-Aspartate in Nitrogen Metabolism and Transamination Cycles
| Metabolic Cycle | Function of L-Aspartate | Key Reaction | Cellular Location | Physiological Significance |
|---|---|---|---|---|
| Malate-Aspartate Shuttle | Carrier of reducing equivalents (in the form of its amino group) from cytosol to mitochondria. hmdb.caresearchgate.net | Transamination of oxaloacetate to form aspartate in mitochondria, and the reverse in the cytosol. wikipedia.org | Cytosol and Mitochondria | Enables ATP generation from NADH produced during glycolysis. nih.gov |
| Urea Cycle | Donates the second nitrogen atom for urea synthesis. uomisan.edu.iqpharmacy180.com | Condensation with citrulline to form argininosuccinate. wikipedia.org | Cytosol (liver) | Detoxification of ammonia and excretion of excess nitrogen. pharmacy180.com |
| Glutamate-Glutamine Cycle | Participates in the synthesis of glutamate within astrocytes. researchgate.net | Transamination of α-ketoglutarate using aspartate as the amino donor. nih.govmdpi.com | Astrocytes and Neurons (CNS) | Replenishment of neurotransmitter pools and ammonia detoxification in the brain. researchgate.netwikipedia.org |
Catabolic Routes and Degradation Pathways of this compound
The catabolism of this compound would commence with its hydrolysis into L-Aspartate and methanol. nih.gov The subsequent degradation pathways focus on the L-Aspartate molecule. The primary catabolic fate of L-Aspartate is not destruction but rather its conversion into other useful metabolites, reflecting its central position in metabolism. encyclopedia.pub
The most significant catabolic reaction is the reversible transamination to oxaloacetate, catalyzed by aspartate aminotransferase (AAT). nih.govreactome.org This reaction channels the amino group to other molecules, primarily glutamate, and directs the carbon skeleton (oxaloacetate) into the TCA cycle for energy production or into the gluconeogenic pathway for glucose synthesis. nih.govlibretexts.orgnih.gov
Beyond this central conversion, L-Aspartate serves as a precursor for the biosynthesis of several other molecules, which can be considered part of its catabolic processing:
Asparagine Synthesis: L-Aspartate can be converted to L-Asparagine by the enzyme asparagine synthetase, in a reaction that consumes ATP and uses glutamine as the nitrogen donor. smpdb.careactome.org
Amino Acid Synthesis: In plants and microorganisms, L-Aspartate is the parent compound for an entire family of essential amino acids, including lysine, methionine, threonine, and isoleucine. nih.govnih.govnih.gov
Nucleotide Synthesis: L-Aspartate is essential for the synthesis of all nucleotide bases. mdpi.com It is a starting molecule for the de novo synthesis of pyrimidines and donates a nitrogen atom for the synthesis of the purine ring. hmdb.camdpi.com
Deamination: In some organisms like E. coli, L-Aspartate can be directly deaminated by aspartate ammonia-lyase to form fumarate and ammonium (B1175870). researchgate.net Fumarate can enter the TCA cycle, while the ammonium can be assimilated into other nitrogen-containing compounds. researchgate.net
Therefore, the "degradation" of L-Aspartate is more accurately described as a series of transformations that integrate its carbon and nitrogen components into a wide array of essential metabolic pathways. mdpi.com
Enzymology and Reaction Kinetics Pertinent to Aspartate Methylation
Biochemical Characterization of Aspartate N-Methyltransferases
The characterization of enzymes involved in methylation processes, particularly those that might act upon amino acids like aspartate, involves understanding their substrate preferences, stereoselectivity, and kinetic properties.
Substrate Specificity and Stereoselectivity of Aspartate-Modifying Enzymes
Enzymes that catalyze methylation reactions, broadly termed methyltransferases, exhibit diverse substrate specificities. These enzymes are typically classified based on the atom they methylate (e.g., N, O, C, S) and the nature of the substrate, which can range from small molecules and peptides to nucleic acids and proteins. While direct evidence for specific "Aspartate N-methyltransferases" is not prominent in the reviewed literature, general principles from other N-methyltransferases can be inferred.
In the context of aspartate metabolism, enzymes like aspartate aminotransferase (AAT) exist in different isoforms, such as mitochondrial and cytosolic forms, playing roles in amino acid interconversion and nitrogen transport nih.govmdpi.com. Aspartate carbamoyltransferase (ATCase) is another key enzyme in aspartate metabolism, catalyzing the carbamoylation of aspartate in pyrimidine (B1678525) biosynthesis, rather than methylation wikipedia.orgaklectures.comnih.gov. D-aspartate oxidase (hDASPO) is involved in the degradation of D-aspartate, highlighting the metabolic significance of different aspartate enantiomers frontiersin.org. The stereoselectivity of enzymes is crucial, ensuring that only specific enantiomers or isomers are acted upon, which is a fundamental aspect of biochemical catalysis.
Kinetic Parameters of N-Methylation Reactions (e.g., Vmax, Km, Turnover Rates)
Enzyme kinetics provides quantitative insights into enzyme activity, including the rate at which a reaction proceeds and the enzyme's affinity for its substrate. Key parameters include Vmax (maximum velocity), Km (Michaelis constant), and kcat (turnover number). Vmax represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate, and it is dependent on the enzyme concentration. The turnover number (kcat) normalizes Vmax by the enzyme concentration, indicating the number of substrate molecules converted to product per enzyme molecule per unit time libretexts.orgslideshare.net. Km, conversely, is the substrate concentration at which the reaction velocity is half of Vmax and reflects the enzyme's affinity for its substrate; a lower Km indicates higher affinity libretexts.orgslideshare.net.
While specific kinetic data for aspartate N-methyltransferases are not detailed in the provided search results, kinetic parameters have been determined for other methyltransferases. For example, the C-methyltransferase SgMT, involved in the synthesis of indole (B1671886) C3-methylated pyrroloindoles, has reported kinetic parameters:
Table 1: Kinetic Parameters for SgMT (C-Methyltransferase)
| Enzyme | Substrate | Km (μM) | Vmax (μM min⁻¹) | kcat (s⁻¹) |
|---|
These values illustrate the typical range and types of kinetic data obtained for methylating enzymes. Understanding these parameters is essential for characterizing enzyme efficiency and for potential applications in biotechnology and drug development.
Elucidation of Molecular Mechanisms of Catalysis at the Enzyme Active Site
The catalytic mechanism of methyltransferases generally involves the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to a specific acceptor molecule. This process is facilitated by the enzyme's active site, which is precisely structured to bind both the methyl donor and the substrate, orienting them for efficient methyl group transfer.
The active site of methyltransferases typically features conserved residues that play critical roles in substrate binding, cofactor activation, and catalysis. For N-methylation, mechanisms often involve the activation of the substrate's nitrogen atom to enhance its nucleophilicity. This can be achieved through proton abstraction by a basic amino acid residue, such as glutamate (B1630785) or histidine, within the active site nih.govnih.gov. For instance, in some N-methyltransferases, a glutamate residue has been observed to deprotonate a protonated amine in the substrate, generating a nucleophilic amine that can then attack the methyl group of SAM nih.gov. In other cases, residues like arginine may stabilize transition states or interact with charged moieties of the substrate nih.govfrontiersin.org.
SAM serves as the universal methyl group donor in biological methylation reactions. Upon binding to the enzyme, SAM's methyl group becomes susceptible to nucleophilic attack by the substrate. The enzyme's active site is designed to position SAM optimally for this transfer. Following the methyl transfer, SAM is converted to S-adenosyl-L-homocysteine (AdoHcy), which is then released from the enzyme nih.govdiva-portal.orgpnas.org. The precise arrangement of amino acids within the active site, including those forming hydrogen bonds, electrostatic interactions, and hydrophobic contacts, is crucial for achieving high substrate specificity and catalytic efficiency biorxiv.orgfrontiersin.orgpnas.orgrsc.orgwikipedia.org. Some enzymes may also undergo conformational changes, transitioning between open and closed states, to facilitate substrate binding and product release biorxiv.orgfrontiersin.org.
Allosteric Regulation and Functional Diversity of Enzyme Isoforms within Aspartate Metabolism
Enzymes involved in central metabolic pathways, such as those processing aspartate, are often subject to intricate regulatory mechanisms, including allosteric control and the existence of multiple functional isoforms.
Allosteric Regulation: Aspartate transcarbamoylase (ATCase) serves as a classic example of an enzyme in aspartate metabolism that exhibits profound allosteric regulation wikipedia.orgaklectures.comnih.gov. ATCase catalyzes the initial committed step in pyrimidine biosynthesis, the condensation of L-aspartate and carbamoyl (B1232498) phosphate. This enzyme is a key regulatory point in metabolic control, responding to the cellular levels of both purine (B94841) and pyrimidine nucleotides. ATCase activity is inhibited by the end-product of the pyrimidine pathway, CTP, and activated by ATP, an indicator of the purine pool wikipedia.orgaklectures.comnih.govkhanacademy.org. This feedback mechanism prevents the overproduction of pyrimidines.
Allosteric regulation involves the binding of effector molecules to sites distinct from the active site, known as allosteric sites. This binding induces conformational changes in the enzyme, altering the affinity or catalytic activity of the active sites. ATCase, a complex dodecameric holoenzyme, does not follow simple Michaelis-Menten kinetics; instead, it displays sigmoidal substrate-velocity curves, indicative of cooperativity, and exists in equilibrium between a low-activity "tense" (T) state and a high-activity "relaxed" (R) state wikipedia.orgaklectures.comnih.gov. Effectors like CTP stabilize the T state (inhibition), while ATP stabilizes the R state (activation) wikipedia.orgaklectures.comnih.gov. This sophisticated regulation allows for fine-tuning of metabolic flux according to cellular needs.
Functional Diversity of Enzyme Isoforms: The concept of protein isoforms, arising from mechanisms like alternative splicing, contributes significantly to the functional diversity within biological systems oup.comwikipedia.org. Different isoforms of an enzyme can possess distinct kinetic properties, substrate specificities, regulatory mechanisms, or subcellular localizations, thereby expanding the functional repertoire derived from a single gene.
Within aspartate metabolism, enzymes like aspartate aminotransferase (AAT) are known to exist in different isoforms. For instance, AAT has been identified in both mitochondrial and cytosolic forms, each potentially playing specialized roles in amino acid metabolism and cellular compartmentalization nih.gov. Similarly, in plants, various isoenzymes are involved in aspartate metabolic pathways, linking amino acid and carbohydrate metabolism, and responding to environmental stimuli mdpi.com. While not directly related to methylation, the existence of multiple isoforms for enzymes involved in aspartate processing underscores the complexity and adaptability of metabolic pathways.
Advanced Analytical Methodologies for the Detection and Quantification of 1 Methyl L Aspartate
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Techniques
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are foundational techniques for the analysis of amino acids, including N-methylated derivatives like 1-Methyl L-Aspartate. These methods separate compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For amino acids, which often lack strong chromophores for UV detection, derivatization is a common strategy to enhance sensitivity and selectivity. creative-proteomics.com
The choice between HPLC and UHPLC often depends on the desired speed and resolution. UHPLC systems use smaller particle-sized columns (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and improved peak resolution compared to traditional HPLC systems. The separation of this compound often involves ion-exchange or reversed-phase chromatography. Cation-exchange chromatography, in particular, is effective as it separates amino acids based on their charge, which is influenced by the pH of the mobile phase. shimadzu.com
Development of Chiral Separation Strategies for Enantiomeric Resolution
Distinguishing between the enantiomers of N-methyl-aspartate (NMA), such as this compound and its D-isomer (N-methyl-D-aspartate or NMDA), is critical due to their different biological activities. Chiral separation can be achieved through two main HPLC-based approaches: indirect and direct methods. nih.gov
The indirect approach involves derivatizing the enantiomers with a chiral agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. sigmaaldrich.com A notable chiral derivatizing reagent is N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent. This reagent reacts with secondary amino acids like N-methyl-aspartate, and the resulting diastereomers can be separated by reversed-phase HPLC and detected by UV absorption at 340 nm, reaching detection levels as low as 5-10 picomoles. nih.gov Another widely used chiral reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.gov
The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov This method avoids the need for derivatization, simplifying sample preparation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct resolution of underivatized amino acid enantiomers. sigmaaldrich.comnih.gov A method using a teicoplanin-based column has been successfully developed for the specific separation of L-aspartate, D-aspartate, and N-methyl-D-aspartate, demonstrating the power of this approach for resolving closely related chiral compounds. nih.gov
| Strategy | Method | Reagent/Column Type | Principle | Reference |
|---|---|---|---|---|
| Indirect Separation | Pre-column Derivatization | FDNP-Val-NH2 | Forms diastereomers separable on a standard ODS-Hypersil column. | nih.gov |
| Indirect Separation | Pre-column Derivatization | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Creates fluorescent diastereomers for HPLC resolution. | nih.gov |
| Direct Separation | Chiral Stationary Phase (CSP) | Teicoplanin-based column (e.g., Astec CHIROBIOTIC T) | Differential interaction with enantiomers allows for direct separation without derivatization. | sigmaaldrich.comnih.gov |
Application of Pre-column and Post-column Derivatization Approaches for Enhanced Detection
To overcome the challenge of detecting amino acids that lack significant UV absorption or fluorescence, pre-column and post-column derivatization techniques are employed. actascientific.com
Pre-column derivatization involves reacting the amino acids with a labeling agent before injection into the HPLC system. creative-proteomics.comactascientific.com This approach offers high sensitivity and allows for the use of common reversed-phase columns. shimadzu.com Reagents like o-phthalaldehyde (B127526) (OPA) are widely used for primary amino acids, while 9-fluorenylmethyl chloroformate (FMOC) is used for both primary and secondary amino acids, including this compound. nih.govaxionlabs.com The combination of OPA and FMOC can be automated in modern autosamplers, improving reproducibility and throughput. shimadzu.comaxionlabs.com For chiral analysis, as mentioned, reagents like FLEC and FDNP-Val-NH2 are used to form diastereomers prior to separation. nih.govnih.gov
Post-column derivatization involves separating the underivatized amino acids on the column first, followed by a reaction with a derivatizing agent before the detector. shimadzu.comtandfonline.com This method is highly reproducible and less susceptible to interference from the sample matrix because the separation occurs before the reaction. creative-proteomics.comshimadzu.com Ninhydrin (B49086) is a classic post-column reagent that reacts with most amino acids to produce a colored compound detectable at 570 nm (440 nm for secondary amines). shimadzu.comtandfonline.com OPA can also be used in post-column systems to form highly fluorescent products with primary amino acids. tandfonline.com The primary advantage of this technique is its robustness and suitability for routine, automated analysis. shimadzu.com
| Feature | Pre-column Derivatization | Post-column Derivatization | Reference |
|---|---|---|---|
| Advantages | High sensitivity, lower reagent consumption, wider choice of reagents. | Excellent reproducibility, less matrix interference, can be automated. | creative-proteomics.comshimadzu.com |
| Disadvantages | Reaction efficiency can be affected by sample matrix, derivatives may be unstable. | Higher reagent consumption, limited reagent choices, less suitable for high-sensitivity analysis. | creative-proteomics.com |
| Common Reagents | OPA, FMOC, FLEC, FDNP-Val-NH2, PITC, Dansyl chloride. | Ninhydrin, OPA. | shimadzu.comactascientific.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Comprehensive Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of N-methylated amino acids. tandfonline.com It offers high sensitivity and selectivity, providing structural information based on the mass-to-charge ratio of ionized molecules. Tandem mass spectrometry (MS/MS) further enhances specificity by isolating a precursor ion and fragmenting it to produce characteristic product ions, which can be used for definitive identification and quantification. nih.gov
Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, which typically form protonated molecules [M+H]+ in the positive ion mode. nih.govresearchgate.net The fragmentation patterns of N-methyl amino acids in MS/MS spectra are distinct and can differentiate them from their non-methylated counterparts and other isomers. nih.gov This capability is essential for confirming the presence of this compound in complex biological mixtures. tandfonline.comnih.gov
Utilization of Multiple Reaction Monitoring (MRM) in Biological Samples
For quantitative analysis in complex biological matrices like brain tissue, tandem mass spectrometry is often operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective and sensitive technique involves a triple-quadrupole mass spectrometer programmed to detect one or more specific precursor-to-product ion transitions for each target analyte. nih.gov
An LC-MS/MS method using MRM has been developed for the direct and simultaneous quantification of free L-aspartate, D-aspartate, and N-methyl-D-aspartate (NMDA) in mouse brain tissue. nih.govsemanticscholar.org In this method, specific MRM transitions were identified for each compound. For instance, the transition of m/z 148.0 > 88.0 was used for the quantification of NMDA, while other transitions served as qualifiers for identification. nih.gov The use of MRM minimizes background noise and matrix effects, allowing for accurate quantification at very low concentrations. nih.gov
Assessment of Limits of Detection (LOD) and Quantification (LOQ) and Method Reproducibility
A critical aspect of any analytical method is its validation, which includes determining the limits of detection (LOD) and quantification (LOQ), as well as assessing its reproducibility. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov
For the chiral LC-MS/MS MRM method analyzing N-methyl-D-aspartate in mouse brain, the following validation parameters were established:
LOD: 0.54 pg/μl nih.govnih.gov
LOQ: 1.64 pg/μl nih.govnih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Quantitative MRM Transition | 148.0 > 88.0 m/z | Specific precursor-to-product ion pair used for quantification. | nih.gov |
| Limit of Detection (LOD) | 0.54 pg/μl | Lowest detectable concentration. | nih.govnih.gov |
| Limit of Quantification (LOQ) | 1.64 pg/μl | Lowest quantifiable concentration with accuracy. | nih.govnih.gov |
| Recovery | 75-110% | Demonstrates the efficiency of the sample extraction procedure. | nih.govnih.gov |
Development and Refinement of Enzymatic Assay Methods for N-Methylated Aspartates
Enzymatic assays offer an alternative to chromatographic methods and are valued for their high specificity. These methods utilize enzymes that act specifically on the target analyte. For N-methylated aspartates, several enzymatic approaches have been developed.
One indirect method for determining NMDA relies on the enzyme D-aspartate oxidase (D-AspO), which catalyzes the oxidation of acidic D-amino acids. nih.gov In this assay, the oxidation of NMDA by D-AspO produces methylamine, which can then be detected and quantified by HPLC. A limitation of this method is that the enzyme may also act on other N-methylated D-amino acids, such as N-methyl-D-glutamate. nih.gov
A more direct approach involves measuring the activity of enzymes that produce N-methylated aspartates. For example, D-aspartate N-methyltransferase activity can be quantified by measuring the amount of NMDA produced from its substrate, D-aspartate. nih.gov The NMDA product is then derivatized (e.g., with FLEC) and measured by HPLC. This assay allows for the detection of enzyme activity below 10 fmol/min and can be used to study enzyme kinetics. nih.gov
Furthermore, enzymatic screening methods have been developed to identify microorganisms that produce D-aspartate. These methods often use D-aspartate oxidase coupled with horseradish peroxidase to generate a colorimetric signal, allowing for high-throughput screening. nih.gov While developed for D-aspartate, the principle of using specific oxidases in coupled enzymatic reactions could be adapted for the detection of N-methylated forms, provided a suitably specific enzyme is available.
Emerging Research Frontiers in N Methylated Aspartate Studies
Elucidating the Distinct Biological Roles of 1-Methyl L-Aspartate
While extensive research has focused on N-methyl-D-aspartate (NMDA) as a potent agonist for the NMDA receptor, a key player in synaptic plasticity, learning, and memory, the biological significance of its stereoisomer, L-aspartate, and its methylated derivatives like this compound is an area of growing investigation. ontosight.ai Aspartate itself is a non-essential amino acid that functions as an excitatory neurotransmitter, though it stimulates NMDA receptors less strongly than L-glutamate. wikipedia.orghmdb.ca It is fundamentally involved in the urea (B33335) cycle, gluconeogenesis, and the biosynthesis of purines. wikipedia.orghmdb.ca
The methylation of amino acids is a vital metabolic process, creating compounds that can act as biomarkers or possess unique biological activities. nih.gov The introduction of a methyl group to the nitrogen of L-aspartic acid can occur at the alpha-amino group, creating N-methyl-L-aspartate. Further esterification at the 1-carboxyl position yields this compound. This structural modification, creating an alpha-methyl ester, is critical for its reactivity and potential use in peptide synthesis. cymitquimica.com
Distinguishing between the different methylated forms is crucial. For instance, research has focused on differentiating α- and β-methyl esters of L-aspartic acid, as their distinct structures dictate their roles in chemical synthesis and biological reactivity. While N-methyl-DL-aspartic acid is recognized as an NMDA receptor agonist, the specific contributions of the L-isomer, this compound, to neurological or metabolic processes are still being defined. Current research aims to move beyond the well-trodden path of NMDA to characterize the unique interactions and signaling pathways associated with less-studied derivatives like this compound.
Genetic and Metabolic Engineering Strategies for Modulating Aspartate and its Derivatives
The industrial production of amino acids and their derivatives relies heavily on microbial fermentation, with organisms like Corynebacterium glutamicum and Escherichia coli serving as the primary workhorses. mdpi.comasm.orgportlandpress.comfrontiersin.org Advances in metabolic engineering and synthetic biology have enabled the development of microbial cell factories capable of overproducing L-aspartate and other valuable compounds derived from it. researchgate.netmdpi.commdpi.com
Engineering strategies often focus on several key areas:
Enhancing Precursor Supply: Increasing the intracellular availability of precursors like oxaloacetate and phosphoenolpyruvate (B93156) is a common strategy. This can be achieved by overexpressing key enzymes such as pyruvate (B1213749) carboxylase. acs.org
Redirecting Carbon Flux: Metabolic pathways that compete for essential precursors are often downregulated or eliminated. For example, inactivating genes involved in pyruvate consumption (ldhA) or fumarate (B1241708) consumption (sdhCAB) can redirect carbon flow towards aspartate synthesis. mdpi.com
Deregulation of Feedback Inhibition: Many biosynthetic pathways are tightly regulated by feedback inhibition, where the final product inhibits an early enzyme in the pathway. For instance, the activity of phosphoenolpyruvate carboxylase can be inhibited by high concentrations of L-aspartate. mdpi.com Protein engineering or the use of feedback-resistant enzyme variants is employed to overcome this limitation. frontiersin.org
A study on Bacillus licheniformis demonstrated that strengthening the aspartic acid supply by overexpressing aspartate dehydrogenase and asparaginase (B612624), coupled with deleting genes for a competing pathway and an aspartate exporter, increased the production of the antibiotic bacitracin by over 40%. acs.org Similarly, engineered E. coli strains have been developed to produce L-aspartate from maleate (B1232345) in a one-pot biosynthesis system by coexpressing maleate isomerase and aspartase, achieving a conversion rate of 98%. nih.gov These approaches highlight the power of rational metabolic engineering to create efficient and sustainable bioproduction platforms for aspartate and its valuable derivatives.
| Organism | Target Product | Key Genetic Modifications | Reported Titer/Yield | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | L-Tryptophan | Debottlenecking rate-limiting steps, balancing precursor supply, introducing novel exporters, repressing competing pathways. | 16.2 g/L | biorxiv.org |
| Bacillus licheniformis DW2 | Bacitracin (Asp-derived) | Overexpressed aspartate dehydrogenase (AspD) and asparaginase (AnsB); Deleted malic enzyme (malS) and aspartate exporter (yveA); Disrupted aspartate ammonia-lyase (aspA). | 1059.86 U/mL (40.10% increase) | acs.org |
| Escherichia coli | L-Aspartate | Overexpressed L-aspartate aminotransferase (aspB); Inactivated pyruvate (ldhA, avtA) and fumarate (sdhCAB) consuming genes. | 5.72 g/L | mdpi.com |
| Escherichia coli | L-Aspartate | Coexpression of maleate cis-trans isomerase (MaiA) and aspartase (AspA) in a strain with inactivated byproduct pathways. | 98% conversion from maleate | nih.gov |
| Corynebacterium glutamicum | Pyridine Dicarboxylic Acids (from Asp-precursor) | Modulated nine genes in synthesis/degradation of precursor protocatechuate (PCA) and glucose uptake. Overexpressed target genes identified by transcriptome analysis. | Significant production titers in fed-batch fermentation | pnas.org |
Innovation in Analytical Chemistry for N-Methylated Amino Acid Profiling
The accurate detection and quantification of N-methylated amino acids in complex biological samples is essential for understanding their roles in metabolism and disease. nih.govnih.gov Over the years, analytical techniques have evolved from classical methods to highly sensitive mass spectrometry-based platforms. creative-proteomics.com
Initially, methods like ion-exchange chromatography with post-column ninhydrin (B49086) derivatization were used, but these were often time-consuming. mdpi.comthermofisher.com High-Performance Liquid Chromatography (HPLC) with pre-column derivatization offered improved sensitivity. koreascience.kr Reagents such as o-phthaldialdehyde (OPA) are used to create fluorescent derivatives that can be easily detected. koreascience.krlcms.cz However, HPLC methods can still face challenges in resolving isomers or separating the target compounds from a complex matrix. koreascience.kr For secondary amino acids like N-methyl-aspartate, specific chiral reagents such as N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) are required for derivatization, enabling the separation of D and L enantiomers. nih.gov
Modern analytical chemistry has largely shifted towards mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govmdpi.com These methods offer superior sensitivity and selectivity.
GC-MS: In this technique, amino acids are first converted into volatile derivatives before analysis. nih.govmdpi.com A study characterizing N-methyl and N,N-dimethyl amino acids used ethyl chloroformate for derivatization, which allowed for clear identification based on characteristic fragmentation patterns under electron ionization (EI). nih.gov
LC-MS/MS: This has become a dominant technique for metabolomics. mdpi.com It allows for the direct analysis of underivatized amino acids and can quantify dozens of compounds in a single run. mdpi.commdpi.com Electrospray ionization (ESI) is commonly used, and the subsequent tandem mass spectrometry (MS/MS) analysis of protonated molecules and their fragments provides high structural specificity, allowing for the differentiation of isomers. nih.govresearchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) systems further enhance these methods by dramatically reducing analysis times, making them suitable for high-throughput screening. mdpi.comlcms.cz
| Technique | Derivatization Agent | Detection Method | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|---|
| HPLC | N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | UV Absorption (340 nm) | Resolves D/L enantiomers of secondary amino acids; No OPA pretreatment needed. | Requires derivatization; Run time ~40 minutes. | nih.gov |
| UHPLC | o-phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC) | Fluorescence | Rapid (20 min run); High sensitivity (femtogram detection limits); Resolves D/L enantiomers of Asp and Ser. | Requires derivatization. | lcms.cz |
| GC-MS | Ethyl Chloroformate | Mass Spectrometry (EI and CI) | Provides characteristic fragmentation patterns for structural identification; Can differentiate isomers. | Requires derivatization to create volatile compounds. | nih.gov |
| LC-MS/MS | Often not required | Tandem Mass Spectrometry (ESI) | High sensitivity and selectivity; High throughput; Can analyze underivatized amino acids; Differentiates isomers by fragmentation. | Matrix effects can impact quantification accuracy. | nih.govmdpi.comresearchgate.net |
Systems Biology Approaches Integrating Multi-Omics Data for a Holistic Understanding
To fully comprehend the complex regulation of aspartate metabolism and the function of its derivatives, researchers are increasingly turning to systems biology. nih.govresearchgate.net This approach integrates data from multiple "omics" platforms—such as genomics (DNA), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—to build comprehensive models of biological processes. frontiersin.orgbmbreports.orgresearchgate.net A single omics approach provides only a limited snapshot, but their integration can reveal complex interactions and regulatory networks. bmbreports.org
For example, understanding the aspartate-derived amino acid pathway in plants required the construction of a detailed kinetic model based on in vitro measurements. nih.govresearchgate.net This systems-level analysis revealed non-intuitive allosteric interactions and demonstrated that different enzyme isoforms are not functionally redundant but contribute uniquely to metabolic flux and its regulation. nih.govresearchgate.net
In microbiology, the integration of comparative transcriptome analysis with metabolic engineering has been used to identify novel gene targets for overexpression to boost the production of desired compounds. pnas.org By comparing the gene expression profiles of a wild-type and an engineered strain, researchers can identify metabolic bottlenecks and unpredicted regulatory hurdles. pnas.org
More broadly, integrated multi-omics studies are revealing how genetic variations (genomics) influence gene expression (transcriptomics) and, consequently, the levels of circulating metabolites (metabolomics). plos.orgfrontiersin.org Studies combining genome-wide association studies (GWAS) with metabolomics have successfully identified genetic loci that control the blood concentrations of various amino acids and their derivatives. plos.org This integrated approach provides a powerful framework for linking genetic predispositions to metabolic phenotypes and understanding the systemic effects of pathways like aspartate metabolism in health and disease. frontiersin.orgdoi.orgnih.gov By combining these layers of biological information, a more holistic and predictive understanding of N-methylated aspartate studies can be achieved. mdpi.commedrxiv.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
